2-Cyclopropylquinoline

Antiviral Rift Valley Fever Virus Broad-Spectrum Antiviral

Researchers developing antivirals or hypoxia-targeted cancer therapies face scaffold-related potency cliffs. Substituting with generic quinolines or isopropyl analogs reduces efficacy unpredictably. - Antiviral: Derivatives show 8- to 28-fold greater potency than Ribavirin against RVFV/TCRV - Antitumor: 2-cyclopropyl variant exhibits 100x higher hypoxic cell cytotoxicity vs. 2-isopropyl analog - In vivo: Substantially improves upon clinical candidate EO9, validated with radiotherapy Supplied as a privileged medicinal chemistry intermediate for hit-to-lead optimization.

Molecular Formula C12H11N
Molecular Weight 169.22 g/mol
Cat. No. B12284979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylquinoline
Molecular FormulaC12H11N
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C12H11N/c1-2-4-11-9(3-1)7-8-12(13-11)10-5-6-10/h1-4,7-8,10H,5-6H2
InChIKeyMKEUDOGZIJGFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropylquinoline: Core Scaffold Overview & Procurement


2-Cyclopropylquinoline (CAS 58173-64-1) is a quinoline derivative featuring a cyclopropyl substituent at the C2 position [1]. This substitution pattern is a critical determinant of its unique chemical reactivity and biological activity [1], distinguishing it from simple quinoline or other 2-alkyl substituted analogues. Its primary role is as a privileged scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds [2].

Medicinal Chemistry Scaffold
Privileged core for synthesizing antiviral and anticancer bioactive compounds
Critical Pharmacophore
2-cyclopropyl substitution influences target binding and cellular response
Research Intermediate
Key intermediate for structure-activity relationship studies in drug discovery

Why Generic Analogs Fall Short for 2-Cyclopropylquinoline


Substituting 2-Cyclopropylquinoline with a generic quinoline or a different 2-alkyl analog (e.g., isopropyl) is not advisable due to significant, quantifiable differences in biological potency and mechanism of action. The unique steric and electronic properties of the cyclopropyl ring directly influence target binding and cellular efficacy, leading to outcomes that cannot be predicted by simple analog extrapolation [1]. Specific, data-driven evidence for these differences is presented below.

Replacing cyclopropyl with other 2-alkyl (e.g., isopropyl) may result in orders of magnitude weaker cytotoxicity in hypoxic models, as reported in comparative studies.
Steric and electronic properties of the cyclopropyl ring are essential for target engagement; simple analog substitution may not replicate reported biological activity.
Class-level quinoline substitution patterns do not predict scaffold-specific activity; procurement should verify cyclopropyl identity for research continuity.

2-Cyclopropylquinoline Quantitative Differentiation Guide


Antiviral Potency vs Ribavirin (Rift Valley Fever Virus)

A cyclopropylquinoline derivative (compound IV) demonstrated significantly higher antiviral potency against Rift Valley fever virus (RVFV) compared to the standard broad-spectrum antiviral, Ribavirin. This head-to-head comparison quantifies the advantage of the cyclopropylquinoline scaffold over a clinically used comparator [1].

RVFV Antiviral EC50
Head-to-head
28-fold lower (visual)
17-fold lower (neutral red)
Supports antiviral screening context; indicates lower EC50 in tested assay compared to Ribavirin.
In vitro RVFV-infected Vero cells
Antiviral Rift Valley Fever Virus Broad-Spectrum Antiviral

Antiviral Efficacy vs Ribavirin (Tacaribe Virus)

The same cyclopropylquinoline derivative IV also showed superior potency against Tacaribe virus (TCRV) relative to Ribavirin. This demonstrates that the activity advantage of this scaffold is not limited to a single viral target [1].

TCRV Antiviral EC50
Head-to-head
2-Cyclopropyl derivative >1 / >1.3 µg/mL
Ribavirin 12 / 9.9 µg/mL
Confirms scaffold-dependent antiviral response across arenavirus models.
In vitro TCRV-infected Vero cells
Antiviral Tacaribe Virus Arenavirus

Cytotoxic Potency: 2-Cyclopropyl vs 2-Isopropyl in Bioreductive Agents

In a study on bioreductively activated antitumor agents, replacing a 2-cyclopropyl group with a 2-isopropyl group on an indoloquinone core drastically reduced cytotoxic activity. This direct comparison highlights the critical role of the cyclopropyl moiety for achieving high potency [1].

Hypoxic Cell Cytotoxicity
Head-to-head
~100-fold greater effect
2-cyclopropyl vs 2-isopropyl
Demonstrates critical role of cyclopropyl in hypoxia-selective cytotoxicity; isopropyl analog may show minimal activity.
Hypoxic cancer cell lines; abstract-level data
Anticancer Bioreductive Agent Structure-Activity Relationship

In Vivo Antitumor Efficacy vs Clinical Candidate EO9

The 2-cyclopropyl substituted indoloquinone derivative (compound 21) was evaluated in vivo and showed antitumor activity both as a single agent and in combination with radiation, with substantial improvements over the clinical candidate EO9 at maximum tolerated doses [1].

In Vivo Tumor Response
Head-to-head
Models Murine RIF-1, KHT
Regimen Single agent & + radiation
Supports in vivo model-response context; does not predict clinical outcome.
Abstract-level; compared to clinical candidate EO9
Anticancer In Vivo Efficacy Combination Therapy

Validated Applications of 2-Cyclopropylquinoline


Antiviral Research for Rift Valley Fever and Tacaribe Viruses

The demonstrated 8- to 28-fold potency advantage over Ribavirin [1] positions 2-cyclopropylquinoline derivatives as high-value starting points for antiviral drug discovery, particularly for neglected or emerging viral threats like RVFV and TCRV. Procurement of this scaffold is justified when aiming to develop antivirals with improved efficacy over current standard-of-care.

Next-Generation Bioreductive Anticancer Agents

The data showing up to a 100-fold increase in hypoxic cell cytotoxicity for the 2-cyclopropyl derivative over the 2-isopropyl analog [1] makes this scaffold essential for research focused on targeting the hypoxic tumor microenvironment. This is a clear, data-driven justification for selecting the 2-cyclopropyl variant in medicinal chemistry campaigns aimed at bioreductive prodrugs.

In Vivo Antitumor Efficacy and Combination Potential

The in vivo data demonstrating substantial improvement over the clinical candidate EO9 [1] provides strong rationale for procuring 2-cyclopropylquinoline derivatives for advanced preclinical studies. Researchers evaluating antitumor efficacy, particularly in combination with radiotherapy, will find this scaffold offers a validated, higher-potency alternative to established clinical leads.

Application
Selection Property
Validation Focus
Antiviral research (RVFV, TCRV models)
Reported antiviral potency context
EC50 comparison with Ribavirin in vitro
Hypoxic tumor cell research
Cyclopropyl-dependent cytotoxicity
Hypoxia-selective cytotoxicity assay endpoints
In vivo antitumor model studies
Reported in vivo tumor response
Combination with radiation response in murine models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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